molecular formula C56H73N11O12S2 B3349777 Somatuline Depot CAS No. 2378114-72-6

Somatuline Depot

カタログ番号 B3349777
CAS番号: 2378114-72-6
分子量: 1156.4 g/mol
InChIキー: DEXPIBGCLCPUHE-UISHROKMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Somatuline Depot, also known as lanreotide, is a synthetic protein similar to a hormone in the body called somatostatin . It lowers many substances in the body such as insulin and glucagon (involved in regulating blood sugar), growth hormone, and chemicals that affect digestion . It is used in adults to treat acromegaly that cannot be treated with surgery or radiation, carcinoid syndrome, or a certain type of pancreatic or digestive tract tumor that may spread to other parts of the body .


Synthesis Analysis

Lanreotide, the active component of Somatuline Depot, is a synthetic octapeptide analog of natural somatostatin . The synthetic peptide approach has the advantage over other approaches in that the synthetic peptide can be generated in a quick and well-controlled way using solid phase peptide synthesis (SPPS) .


Molecular Structure Analysis

Lanreotide is a synthetic cyclical octapeptide analog of the natural hormone, somatostatin . Its molecular weight is 1096.34 (base) and its amino acid sequence is: [cyclo S-S]-3- (2-naphthyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-L-threoninamide, acetate salt .

科学的研究の応用

Self-Administration and Efficacy in Acromegaly

  • Self-Administration : Lanreotide depot, commercially known as Somatuline® Depot, is used for self or partner administration, providing convenience for patients with acromegaly. This mode of administration is equally effective as healthcare provider injections and is well-tolerated, irrespective of the administrator (Salvatori et al., 2013).
  • Efficacy in Acromegaly Treatment : Lanreotide Autogel® (Somatuline® Depot) has been shown to effectively control hormonal levels in acromegaly, improving health-related quality of life and acromegaly symptoms. It also demonstrates potential in reducing tumor volume (Burness, Dhillon, & Keam, 2014).

Applications in Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs)

  • Lanreotide (Somatuline Depot) has been approved by the FDA for treating adult patients with unresectable, well- or moderately-differentiated, locally advanced or metastatic GEP-NETs, showing its therapeutic versatility (Walker, 2014).

Comparative Efficacy in GEP-NETs and Acromegaly

  • Comparative Efficacy in GEP-NETs : In the context of GEP-NETs, Somatuline Depot has shown similar efficacy to octreotide long-acting release in terms of progression-free survival, particularly in patients with grade 2 disease (Allaw et al., 2022).
  • Clinical Efficacy in Acromegaly : Lanreotide Autogel (Somatuline Depot) has been effective in the management of acromegaly, with a favorable pharmacokinetic profile allowing for less frequent administration, compared to other somatostatin analogues (Croxtall & Scott, 2008).

Treatment of Hormone-Refractory Prostate Cancer

  • Somatuline has been evaluated as a therapeutic agent in hormone-refractory prostate cancer, demonstrating potential efficacy in this area (Figg et al., 1995).

Other Applications

  • Somatuline (BIM 23014) combined with tamoxifen has shown significant activity in postmenopausal breast cancer patients, indicating a potential application in oncology beyond neuroendocrine tumors (Canobbio et al., 1995).
  • The therapeutic potential of somatostatin receptor ligands like Somatuline has been explored in obesity and diabetes, suggesting wider applications in metabolic disorders (Boehm, 2003).

Safety And Hazards

Somatuline Depot may cause serious side effects, including gallstones, changes to your blood sugar (high or low blood sugar), slow heart rate, high blood pressure, and changes in thyroid function in acromegaly patients . You should not use Somatuline Depot if you are allergic to lanreotide . It is not known whether lanreotide will harm an unborn baby. Tell your doctor if you are pregnant or plan to become pregnant .

将来の方向性

Ipsen, the manufacturer of Somatuline Depot, announced an investment in a new state-of-the-art electronic autoinjector for Somatuline Depot, designed to improve the patient experience . The new device is expected to be launched in 2024 .

特性

IUPAC Name

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H69N11O10S2.C2H4O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;1-2(3)4/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);1H3,(H,3,4)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXPIBGCLCPUHE-UISHROKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H73N11O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1156.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Somatuline

CAS RN

127984-74-1
Record name acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Somatuline Depot
Reactant of Route 2
Somatuline Depot
Reactant of Route 3
Somatuline Depot
Reactant of Route 4
Somatuline Depot
Reactant of Route 5
Somatuline Depot
Reactant of Route 6
Somatuline Depot

Citations

For This Compound
852
Citations
R Salvatori, WW Woodmansee, M Molitch, MB Gordon… - Pituitary, 2014 - Springer
… The long-acting, extended-release aqueous-gel formulation lanreotide depot is known in the US as Somatuline ® Depot [12], and as Somatuline Autogel ® in the rest of the world. LD is …
Number of citations: 54 link.springer.com
N Karavitaki - ENDO 2015, 2015 - research.birmingham.ac.uk
… 112 patients (57%) were on octreotide (Sandostatin LAR®) and 83 (43%) on lanreotide (Somatuline Depot®). The majority of patients (>70%) reported acromegaly symptoms/signs, …
Number of citations: 0 research.birmingham.ac.uk
P Ryan - Number 6/December 2016, 2016 - ons.org
Background: Somatostatin analogs (SSAs) are a mainstay therapy for the treatment of carcinoid syndrome associated with neuroendocrine tumors (NETs). They are effective for a range …
Number of citations: 6 www.ons.org
CJ Strasburger, N Karavitaki, S Störmann… - European Journal of …, 2016 - academic.oup.com
Background Long-acting somatostatin analogues delivered parenterally are the most widely used medical treatment in acromegaly. This patient-reported outcomes survey was …
Number of citations: 68 academic.oup.com
L Lézard - lelezard.com
… between the redesigned Somatuline ® Depot syringe and the … Somatuline ® Depot syringe versus the octreotide syringe. Comparative safety and efficacy between Somatuline ® Depot …
Number of citations: 0 www.lelezard.com
R Salvatori, MB Gordon, WW Woodmansee… - Pituitary, 2017 - Springer
Purpose This analysis evaluates the 2-year effectiveness and safety of lanreotide depot/autogel (LAN), as well as treatment convenience and acromegaly symptom relief, from the …
Number of citations: 19 link.springer.com
MB Allaw, JM Switchenko, L Khalil, C Wu, OB Alese… - Oncology, 2022 - karger.com
… 51 receiving somatuline depot. The median PFS for the octreotide LAR and somatuline depot … For pts with G1 disease, the median PFS for the octreotide LAR and somatuline depot was …
Number of citations: 4 karger.com
CB Burness, S Dhillon, SJ Keam - Drugs, 2014 - Springer
Lanreotide Autogel ® (ATG) [Somatuline ® Autogel ® , Somatuline ® Depot ® ] is a prolonged-release, supersaturated aqueous gel formulation of the somatostatin analogue lanreotide …
Number of citations: 34 link.springer.com
JD Carmichael - Patient preference and adherence, 2012 - Taylor & Francis
… Outside the US, it is known as the autogel formulation, and in the US it is known as Somatuline depot formulation. Thus, many studies conducted prior to the drug’s release in the US or …
Number of citations: 26 www.tandfonline.com
D O'Toole - Expert Opinion on Drug Delivery, 2022 - Taylor & Francis
… of people living with GEP-NETs who participate in patient support programs (PSPs), demonstrated patient-reported benefits when administering Somatuline Autogel/Somatuline Depot (…
Number of citations: 2 www.tandfonline.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。